molecular formula C21H29N3O B1254957 N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide

N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide

Cat. No.: B1254957
M. Wt: 339.5 g/mol
InChI Key: ZNMWUMGOSWLWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

SDZ-208911 undergoes various chemical reactions, primarily involving its interaction with dopamine receptors. The compound has been studied for its partial agonist activity at dopamine D1 and D2 receptors . Common reagents and conditions used in these reactions include dopamine receptor blockers and low-efficacy agonists. The major products formed from these reactions are typically related to the modulation of dopamine receptor activity, which can influence behavioral outcomes .

Mechanism of Action

The mechanism of action of SDZ-208911 involves its interaction with dopamine receptors. It acts as a partial agonist at both D1 and D2 dopamine receptors, which means it can activate these receptors but not to the full extent as a full agonist . This partial agonist activity allows SDZ-208911 to modulate dopamine receptor activity, potentially reducing the effects of methamphetamine and other stimulants. The molecular targets and pathways involved include the dopaminergic system, which plays a crucial role in regulating mood, behavior, and cognition .

Comparison with Similar Compounds

SDZ-208911 is part of a series of ergoline compounds developed by Sandoz (now Novartis). Similar compounds include SDZ-208912 and SDZ-212-327, which also exhibit partial agonist activity at dopamine receptors . Compared to these compounds, SDZ-208911 has a unique profile in terms of its efficacy and potency at dopamine receptors. While SDZ-208912 shows minimal activity, SDZ-208911 demonstrates a higher level of partial agonist activity, making it a valuable tool in studying dopaminergic mechanisms .

References

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C21H29N3O

Molecular Weight

339.5 g/mol

IUPAC Name

N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C21H29N3O/c1-12-15-10-18-16(14-7-6-8-17(22-12)19(14)15)9-13(11-24(18)5)23-20(25)21(2,3)4/h6-8,13,16,18,22H,9-11H2,1-5H3,(H,23,25)

InChI Key

ZNMWUMGOSWLWOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3C(CC(CN3C)NC(=O)C(C)(C)C)C4=C2C(=CC=C4)N1

Synonyms

N-(2,6-dimethylergoline-8-yl)-2,2-dimethylpropanamide
SDZ 208-911
SDZ-208-911

Origin of Product

United States

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